molecular formula C13H20N2O3 B11796809 tert-Butyl 2-(prop-2-yn-1-ylcarbamoyl)pyrrolidine-1-carboxylate

tert-Butyl 2-(prop-2-yn-1-ylcarbamoyl)pyrrolidine-1-carboxylate

Cat. No.: B11796809
M. Wt: 252.31 g/mol
InChI Key: LUCYUMJUZWHMDA-UHFFFAOYSA-N
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Description

tert-Butyl 2-(prop-2-yn-1-ylcarbamoyl)pyrrolidine-1-carboxylate is a chemical compound that has garnered interest in various fields of scientific research. It is known for its unique structure, which includes a tert-butyl group, a pyrrolidine ring, and a prop-2-yn-1-ylcarbamoyl moiety. This compound is often used as a biochemical reagent and has applications in organic synthesis and life sciences research .

Preparation Methods

The synthesis of tert-Butyl 2-(prop-2-yn-1-ylcarbamoyl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl carbamate with propargylamine in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

tert-Butyl 2-(prop-2-yn-1-ylcarbamoyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl 2-(prop-2-yn-1-ylcarbamoyl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 2-(prop-2-yn-1-ylcarbamoyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic or biochemical effects .

Comparison with Similar Compounds

tert-Butyl 2-(prop-2-yn-1-ylcarbamoyl)pyrrolidine-1-carboxylate can be compared with similar compounds such as:

Properties

Molecular Formula

C13H20N2O3

Molecular Weight

252.31 g/mol

IUPAC Name

tert-butyl 2-(prop-2-ynylcarbamoyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C13H20N2O3/c1-5-8-14-11(16)10-7-6-9-15(10)12(17)18-13(2,3)4/h1,10H,6-9H2,2-4H3,(H,14,16)

InChI Key

LUCYUMJUZWHMDA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)NCC#C

Origin of Product

United States

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